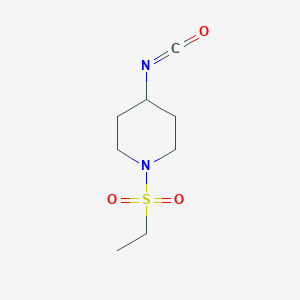

1-(Ethanesulfonyl)-4-isocyanatopiperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. who.intmdma.chnih.gov Its prevalence stems from its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can be readily functionalized. In medicinal chemistry, the piperidine moiety is a key component in numerous drug classes, including antipsychotics, opioids, and antihistamines, influencing properties such as solubility, basicity, and receptor binding affinity. nih.gov The development of efficient synthetic methods for the preparation of substituted piperidines is an active area of research, with strategies including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov

Significance of Isocyanate Functionality in Chemical Transformations

The isocyanate group (-N=C=O) is a highly reactive functional group that serves as a powerful electrophile in a multitude of chemical transformations. Its reactivity towards nucleophiles such as alcohols, amines, and water to form urethanes (carbamates), ureas, and amines, respectively, makes it an invaluable building block in polymer chemistry, particularly in the production of polyurethanes. In the context of fine chemical synthesis, isocyanates are versatile intermediates for the construction of a wide range of organic molecules. The generation of isocyanates can be achieved through various methods, including the phosgenation of primary amines or the Curtius, Hofmann, or Lossen rearrangement of carboxylic acid derivatives.

Structural Elucidation and Rationale for Investigating 1-(Ethanesulfonyl)-4-isocyanatopiperidine

The rationale for investigating this specific compound lies in its potential as a specialized building block. The combination of the sulfonylpiperidine and isocyanate functionalities in a single molecule offers a unique handle for the synthesis of more complex structures, potentially for applications in drug discovery and materials science.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₃S |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 1016700-11-0 |

| SMILES | CCS(=O)(=O)N1CCC(CC1)N=C=O |

This data is compiled from publicly available chemical supplier information. nih.gov

Overview of Research Trajectories and Academic Objectives for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly accessible literature, its structure suggests several logical research trajectories and academic objectives. The primary precursor, 1-(ethylsulfonyl)piperidin-4-amine, is commercially available, indicating that the synthesis of the target isocyanate is feasible through established methods like phosgenation or reaction with a phosgene (B1210022) equivalent.

Potential Research Trajectories:

Synthesis of Novel Urea (B33335) and Carbamate (B1207046) Libraries: A primary research objective would be to explore the reactivity of the isocyanate group with a diverse range of amines and alcohols. This would lead to the generation of novel libraries of N,N'-disubstituted ureas and N-substituted carbamates derived from the 1-(ethanesulfonyl)piperidine scaffold. These libraries could then be screened for biological activity.

Development of Novel Bioactive Compounds: The 1-(ethanesulfonyl)piperidine moiety could serve as a key pharmacophore. Research could focus on designing and synthesizing derivatives that target specific biological pathways. For instance, piperidine derivatives have been investigated for their potential as anti-inflammatory or anti-cancer agents. The unique substitution pattern of the target compound could lead to novel structure-activity relationships.

Application in Polymer and Materials Science: The isocyanate functionality allows for the incorporation of the 1-(ethanesulfonyl)piperidine unit into polymer backbones or as a pendant group. Research in this area could explore the synthesis of novel polyurethanes or polyureas with potentially unique thermal, mechanical, or surface properties conferred by the sulfonylpiperidine moiety.

Exploration of Intramolecular Cyclization Reactions: Depending on the reaction conditions and the presence of other functional groups, the isocyanate could potentially participate in intramolecular reactions, leading to the formation of novel bicyclic or spirocyclic systems.

Academic Objectives:

The overarching academic objective for studying this compound would be to fully characterize its synthesis, reactivity, and physical properties. This would involve:

Developing and optimizing a high-yielding, scalable synthesis from readily available starting materials.

Systematically investigating its reaction profile with a wide range of nucleophiles to understand the influence of the N-ethanesulfonyl group on the reactivity of the isocyanate.

Synthesizing a series of derivatives and evaluating their potential in areas such as medicinal chemistry or materials science to establish structure-property relationships.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-4-isocyanatopiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-8(4-6-10)9-7-11/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRHASQSDQWRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethanesulfonyl 4 Isocyanatopiperidine

Precursor Synthesis and Scaffold Functionalization

The construction of the target molecule begins with the synthesis and functionalization of the piperidine (B6355638) scaffold. This involves the preparation of a key intermediate, 1-(ethanesulfonyl)-4-aminopiperidine, and leverages broader advances in piperidine chemistry.

Synthesis of 1-(Ethanesulfonyl)-4-aminopiperidine and Related Precursors

The most direct precursor to the target isocyanate is 1-(ethanesulfonyl)-4-aminopiperidine, which is available commercially as its hydrochloride salt (CAS 651056-79-0). chemscene.comchemsrc.com However, its de novo synthesis is instructive. A common laboratory approach involves the sulfonylation of a suitably protected 4-aminopiperidine (B84694) derivative.

A plausible synthetic route would start from a commercially available piperidine, such as 1-Boc-4-aminopiperidine or 1-benzyl-4-aminopiperidine. The synthesis can be described in two main steps:

Sulfonylation: The secondary amine of a piperidine derivative is reacted with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. For instance, reacting 1-Boc-4-aminopiperidine with ethanesulfonyl chloride would yield 1-Boc-4-(ethanesulfonylamino)piperidine.

Deprotection: The protecting group on the piperidine nitrogen is then removed. For a Boc group, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane. If a benzyl (B1604629) group is used, it can be removed via catalytic hydrogenation. This step would yield 1-(ethanesulfonyl)-4-aminopiperidine.

An alternative starting point is the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com For example, 1-(ethanesulfonyl)-4-piperidone could be reacted with ammonia (B1221849) or a protected amine equivalent, followed by reduction with a hydride reagent like sodium triacetoxyborohydride (B8407120) to furnish the desired 4-amino derivative.

Methodological Advances in Piperidine Ring Construction for Derivatization

The piperidine motif is a cornerstone in medicinal chemistry, and numerous advanced methods for its construction and functionalization have been developed. researchgate.net These methods provide alternative pathways to precursors of 1-(ethanesulfonyl)-4-isocyanatopiperidine. Recent strategies focus on efficiency, stereocontrol, and green chemistry principles. chemscene.comresearchgate.netmasterorganicchemistry.com

Modern approaches include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: Substituted pyridines can be synthesized and subsequently hydrogenated to the corresponding piperidines. This allows for the introduction of functional groups onto the ring before creating the saturated heterocycle.

Intramolecular Cyclization: Various metal-catalyzed or radical-mediated cyclization reactions of linear amino-alkenes or related substrates can form the piperidine ring with high levels of control over substitution patterns. researchgate.net

"Borrowing Hydrogen" Methodology: Iridium-catalyzed reactions can synthesize functionalized piperidines, such as 4-piperidinols, from primary amines and triols. google.com This methodology can be extended to create amino-piperidines, representing a highly atom-economical approach.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to highly substituted piperidines.

These advanced methods allow for the creation of diverse piperidine scaffolds that can be tailored for specific applications, including the synthesis of the ethanesulfonylated precursor required for the target compound.

Isocyanate Group Installation Strategies

The conversion of the precursor, 1-(ethanesulfonyl)-4-aminopiperidine, into the final isocyanate product is the critical transformation. This can be achieved through several methods, ranging from classical phosgenation to modern, safer alternatives.

Phosgenation and Phosgene-Free Approaches for Isocyanate Formation

The traditional and most direct method for converting a primary amine to an isocyanate is through phosgenation.

Phosgenation: This process involves reacting the primary amine, 1-(ethanesulfonyl)-4-aminopiperidine, with phosgene (B1210022) (COCl₂). The reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to release the isocyanate and hydrogen chloride. Due to the extreme toxicity of phosgene gas, this method requires specialized equipment and stringent safety protocols. monash.edu Safer, solid or liquid phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. These reagents generate phosgene in situ, reducing the risks associated with handling the gas directly.

Phosgene-Free Approaches: Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes. monash.edunih.govresearchgate.netscholaris.ca These methods avoid the use of phosgene and its direct equivalents. One common strategy involves the reaction of the amine with a different carbonyl source. For example, reacting an amine with dimethyl carbonate or 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to the formation of a carbamate (B1207046), which can then be thermally or catalytically converted to the isocyanate. researchgate.net Another approach involves the dehydrative carbonylation of amines using carbon dioxide, a green and abundant C1 source. researchgate.net

Table 1: Comparison of Isocyanate Formation Methods from Amines

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | High yield, direct conversion | Extremely toxic reagent, corrosive HCl byproduct |

| Phosgene Equivalents | Diphosgene, Triphosgene | Safer to handle than phosgene gas | Still generates phosgene in situ, toxic |

| Carbonate-based | Dimethyl carbonate (DMC), Di-tert-butyl dicarbonate | Phosgene-free, milder conditions | Often requires a two-step process (carbamate formation then thermolysis) |

| Dehydrative Carbonylation | CO₂, dehydrating agent | Uses a green C1 source (CO₂) | May require specific catalysts and conditions |

Curtius, Hofmann, and Schmidt Rearrangements in the Context of 4-Aminopiperidine Derivatives

These classical name reactions provide alternative, phosgene-free pathways to isocyanates through the rearrangement of other functional groups. organic-chemistry.org Applying these to the 1-(ethanesulfonyl)piperidine scaffold would require starting from a different 4-substituted precursor.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. chemsrc.comnih.gov To synthesize the target compound via this route, one would start with 1-(ethanesulfonyl)piperidine-4-carboxylic acid. This acid would be converted to its corresponding acyl azide, typically by reacting an activated form (like the acyl chloride) with sodium azide, or by using a reagent like diphenylphosphoryl azide (DPPA). google.comnih.gov Heating the resulting acyl azide induces a rearrangement to produce this compound. The reaction is known for its mild conditions and tolerance of various functional groups. youtube.com

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. google.comnih.gov To generate the target isocyanate, the starting material would be 1-(ethanesulfonyl)piperidine-4-carboxamide. This amide would be treated with bromine in a basic aqueous solution (e.g., sodium hydroxide). google.com The reaction forms an N-bromoamide intermediate that rearranges upon heating to the isocyanate. While the isocyanate is often hydrolyzed in situ to the amine, it can be isolated if the reaction is performed in the absence of water. nih.gov

Schmidt Reaction: The Schmidt reaction achieves a similar transformation to the Curtius rearrangement but generates the acyl azide intermediate in situ. researchgate.net The reaction involves treating a carboxylic acid—in this case, 1-(ethanesulfonyl)piperidine-4-carboxylic acid—with hydrazoic acid (HN₃) under strong acid conditions (e.g., sulfuric acid). The carboxylic acid is protonated, reacts with hydrazoic acid, and then rearranges to the protonated isocyanate with the expulsion of nitrogen gas. scholaris.canih.gov

Table 2: Rearrangement Reactions for Isocyanate Synthesis

| Reaction | Starting Material Precursor | Key Reagents | Key Intermediate |

|---|---|---|---|

| Curtius Rearrangement | 1-(Ethanesulfonyl)piperidine-4-carboxylic acid | Acyl azide forming agents (e.g., DPPA, NaN₃) | Acyl azide |

| Hofmann Rearrangement | 1-(Ethanesulfonyl)piperidine-4-carboxamide | Br₂, NaOH | N-bromoamide |

| Schmidt Reaction | 1-(Ethanesulfonyl)piperidine-4-carboxylic acid | Hydrazoic acid (HN₃), H₂SO₄ | Protonated acyl azide |

Green Chemistry Principles and Sustainable Routes for this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are safer, more efficient, and environmentally benign. chemscene.com The synthesis of this compound can be improved by incorporating these principles.

A primary goal is the avoidance of hazardous reagents, making the elimination of phosgene a key objective. monash.eduresearchgate.net The phosgene-free methods and rearrangement reactions discussed above are central to this effort. Utilizing carbon dioxide as a C1 building block for the isocyanate group is a particularly attractive green alternative. researchgate.net

Furthermore, sustainability can be enhanced by:

Improving Atom Economy: Methodologies like the "borrowing hydrogen" approach for precursor synthesis are highly atom-economical. google.com

Using Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives where possible.

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, reduces waste. This is relevant in both the construction of the piperidine ring and in some modern phosgene-free isocyanate syntheses. researchgate.netmasterorganicchemistry.com

Process Intensification: The use of technologies like continuous flow processing can improve safety and efficiency, particularly for potentially hazardous reactions like the Curtius rearrangement, by minimizing the volume of reactive intermediates at any given time.

By integrating these principles, the synthesis of this compound can be made more sustainable and safer, aligning with the modern trajectory of chemical manufacturing.

Optimization of Reaction Conditions and Process Parameters

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, and reaction time, all of which can significantly influence the reaction's kinetics, thermodynamics, and ultimately, the yield and purity of the desired isocyanate.

The selection of an appropriate catalyst and solvent system is critical in directing the synthesis towards high yields of this compound while minimizing side reactions.

Catalyst Systems:

In the context of phosgenation , which involves the reaction of 1-(ethanesulfonyl)-4-aminopiperidine with phosgene or a phosgene equivalent (e.g., triphosgene), the reaction can often proceed without a catalyst. However, in some cases, a tertiary amine, such as triethylamine, may be used as a proton scavenger to neutralize the hydrogen chloride byproduct. orgsyn.org For the synthesis of sulfonyl isocyanates from sulfonyl chlorides and trimethylsilyl (B98337) isocyanate, Lewis acids like tin(IV) chloride (SnCl₄) have been shown to be effective catalysts. google.com

The Curtius rearrangement , which proceeds from 1-(ethanesulfonyl)piperidine-4-carboxylic acid via an acyl azide intermediate, is primarily a thermal or photochemical process and does not typically require a catalyst for the rearrangement step itself. wikipedia.orgresearchgate.net However, the formation of the initial acyl azide from the carboxylic acid can be facilitated by various reagents. Diphenylphosphoryl azide (DPPA) is a common reagent that allows for a one-pot conversion of carboxylic acids to isocyanates. nih.gov The use of catalysts in the Curtius rearrangement itself is less common, though some studies have explored the use of Lewis acids to lower the decomposition temperature of the acyl azide. researchgate.net

Illustrative Catalyst Screening for Isocyanate Synthesis:

| Catalyst | Reaction Method | Typical Observations |

| None | Phosgenation | Reaction proceeds, may require higher temperatures. |

| Triethylamine | Phosgenation | Acts as an HCl scavenger, can improve yield. orgsyn.org |

| Tin(IV) Chloride | From Sulfonyl Chloride | Catalyzes the reaction with silyl (B83357) isocyanates. google.com |

| None | Curtius Rearrangement | Thermal or photochemical energy is the primary driver. wikipedia.orgnumberanalytics.com |

| DPPA | Curtius Rearrangement | Facilitates one-pot conversion from carboxylic acid. nih.gov |

| Lewis Acids (e.g., BF₃) | Curtius Rearrangement | Can lower the required decomposition temperature. researchgate.net |

Note: This table presents generalized catalyst effects in isocyanate synthesis and is for illustrative purposes. Specific outcomes for the synthesis of this compound would require experimental validation.

Solvent Effects:

The choice of solvent can significantly impact the reaction rate, yield, and the stability of the isocyanate product. For phosgenation reactions, inert aprotic solvents such as toluene (B28343), xylene, or chlorinated hydrocarbons are commonly employed to avoid reaction with the solvent. researchgate.net

In the Curtius rearrangement , the solvent must also be inert to the highly reactive isocyanate intermediate. Aromatic hydrocarbons like toluene or benzene (B151609) are often suitable choices. nih.govnumberanalytics.com The polarity of the solvent can influence the rate of the rearrangement. Studies on related piperidine derivatives have shown that solvent choice can affect reaction kinetics. acs.org For instance, in some rearrangements, less polar solvents may be favored to minimize side reactions. However, the specific influence of solvent polarity on the synthesis of this compound would need to be determined empirically. Microwave irradiation has also been explored as a method to accelerate the Curtius rearrangement, often in conjunction with solvent optimization. numberanalytics.com

Illustrative Solvent Effects on Isocyanate Synthesis:

| Solvent | Dielectric Constant (approx.) | Typical Application/Effect |

| Toluene | 2.4 | Common inert solvent for both phosgenation and Curtius rearrangement. nih.govresearchgate.netnumberanalytics.com |

| Dichloromethane (DCM) | 9.1 | Can be used, but its lower boiling point may be a consideration. |

| Acetonitrile | 37.5 | Generally avoided due to potential reactivity with isocyanates. |

| Tetrahydrofuran (THF) | 7.5 | Can be used, but must be anhydrous. nih.gov |

Note: This table provides a general guide to solvent selection in isocyanate synthesis. The optimal solvent for producing this compound would depend on the specific synthetic route and reaction conditions.

A thorough understanding of the reaction kinetics and thermodynamics is essential for maximizing the yield of this compound.

Reaction Kinetics:

The rate of isocyanate formation is influenced by temperature, concentration of reactants, and the presence of catalysts. Kinetic studies on the reactions of sulfonyl isocyanates have been conducted, often revealing second-order kinetics. acs.org For the Curtius rearrangement , the decomposition of the acyl azide to the isocyanate is the rate-determining step and follows first-order kinetics. wikipedia.org The rate of this unimolecular rearrangement is highly dependent on temperature.

Increasing the temperature generally increases the reaction rate for both phosgenation and the Curtius rearrangement. However, excessively high temperatures can lead to side reactions, such as the trimerization of the isocyanate or decomposition of the product. Therefore, a careful balance must be struck. For the Curtius rearrangement, the temperature needs to be sufficient to induce the decomposition of the acyl azide, which can be influenced by the structure of the acyl group and the presence of any catalysts. numberanalytics.com

Thermodynamic Considerations:

In phosgenation , the reaction is also typically exothermic. The formation of the stable isocyanate and hydrogen chloride gas favors the product side. However, the potential for side reactions, such as the formation of ureas if any water is present, must be considered.

To enhance the yield, Le Chatelier's principle can be applied. In the case of phosgenation, the removal of the HCl byproduct, either by using a base or by conducting the reaction under reduced pressure, can help to drive the equilibrium towards the product. For the Curtius rearrangement, the continuous removal of nitrogen gas from the reaction mixture ensures the reaction proceeds to completion.

Illustrative Thermodynamic Parameters for Isocyanate Formation:

| Parameter | Phosgenation | Curtius Rearrangement |

| Enthalpy of Reaction (ΔH) | Generally exothermic | Generally exothermic |

| Entropy of Reaction (ΔS) | Increases (formation of gas) | Increases significantly (formation of gas) |

| Gibbs Free Energy (ΔG) | Spontaneous (negative ΔG) | Spontaneous (negative ΔG) |

Note: The values in this table are qualitative and illustrative. The specific thermodynamic parameters for the synthesis of this compound would require experimental determination or computational modeling. researchgate.net

Isolation and Purification Protocols for this compound

The isolation and purification of this compound require careful handling due to the reactivity of the isocyanate group, particularly its sensitivity to moisture.

Isolation:

Following the completion of the reaction, the initial workup typically involves the removal of the solvent under reduced pressure.

In the phosgenation route, if a tertiary amine hydrochloride salt is formed, it can often be removed by filtration prior to solvent evaporation. Any excess phosgene, being volatile, is typically removed along with the solvent.

For the Curtius rearrangement , the primary byproduct is nitrogen gas, which evolves during the reaction. After the reaction is complete, the solvent is evaporated to yield the crude isocyanate. organic-chemistry.org

Purification:

The crude this compound is likely to be an oil or a low-melting solid. The primary method for purification is distillation under high vacuum . This technique is suitable for thermally stable, non-polymeric isocyanates and helps to separate the product from less volatile impurities. Care must be taken to use a dry apparatus and to avoid excessive temperatures that could induce polymerization or decomposition.

Crystallization may also be a viable purification method if the compound is a solid at room temperature. This would involve dissolving the crude product in a suitable, dry, non-polar solvent (e.g., hexane, heptane) and cooling to induce crystallization. The purified product can then be collected by filtration, ensuring all equipment is scrupulously dry.

Chromatography on silica (B1680970) gel can be challenging for isocyanates due to their reactivity with the stationary phase. However, if necessary, it may be attempted using a non-polar eluent system and by deactivating the silica gel (e.g., by pre-treating with a silanizing agent or a small amount of a non-nucleophilic base in the eluent).

A general purification protocol would involve:

Filtration of any solid byproducts.

Evaporation of the solvent in vacuo.

Purification of the crude product by high-vacuum distillation or crystallization from a dry, non-polar solvent.

Given the sulfonyl and piperidine moieties, the polarity of the molecule will be a factor in choosing appropriate solvents for extraction or crystallization. The purity of the final product should be assessed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), and infrared spectroscopy (to confirm the presence of the characteristic isocyanate peak around 2250-2275 cm⁻¹ and the sulfonyl group absorptions).

Reactivity and Reaction Mechanisms of 1 Ethanesulfonyl 4 Isocyanatopiperidine

Nucleophilic Addition Reactions of the Isocyanate Moiety

The carbon atom of the isocyanate group in 1-(ethanesulfonyl)-4-isocyanatopiperidine is electron-deficient and serves as the primary site for nucleophilic attack. This leads to the formation of a variety of stable addition products.

Formation of Carbamates with Alcohols and Phenols

The reaction of isocyanates with alcohols and phenols is a well-established method for the synthesis of carbamates. In the case of this compound, the addition of an alcohol or phenol (B47542) to the isocyanate moiety is expected to proceed readily, likely catalyzed by a tertiary amine or an organometallic compound. orgsyn.org The general mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable N-sulfonylcarbamate.

The reaction with p-toluenesulfonyl isocyanate, a close analog, and various alcohols has been shown to be an effective method for preparing N-tosylcarbamates. rsc.org For instance, the reaction of (E)-2-penten-1-ol with p-toluenesulfonyl isocyanate proceeds smoothly to yield the corresponding carbamate (B1207046). rsc.org

General Reaction Scheme: R-OH + O=C=N-R' → R-O-C(=O)NH-R'

Table 1: Expected Reactivity with Various Alcohols and Phenols

| Nucleophile | Expected Product | Relative Reactivity |

|---|---|---|

| Primary Alcohols (e.g., Methanol) | N-(1-(Ethanesulfonyl)piperidin-4-yl)methyl carbamate | High |

| Secondary Alcohols (e.g., Isopropanol) | N-(1-(Ethanesulfonyl)piperidin-4-yl)isopropyl carbamate | Moderate |

| Tertiary Alcohols (e.g., tert-Butanol) | N-(1-(Ethanesulfonyl)piperidin-4-yl)tert-butyl carbamate | Low |

Formation of Ureas with Primary and Secondary Amines

The reaction between isocyanates and amines is a fundamental route to substituted ureas. Aryl sulfonyl isocyanates are known to react readily with nucleophiles like amines to form sulfonyl ureas. researchgate.net this compound is anticipated to react exothermically with both primary and secondary amines to yield the corresponding N,N'-disubstituted or N,N,N'-trisubstituted ureas. The high reactivity of primary amines towards isocyanates is well-documented. upc.edu The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer.

This type of reaction is a cornerstone in the synthesis of various biologically active molecules and has been employed in the creation of piperidinyl ureas as modulators of fatty acid amide hydrolase. organic-chemistry.org

General Reaction Scheme: R₂NH + O=C=N-R' → R₂N-C(=O)NH-R'

Table 2: Expected Reactivity with Various Amines

| Nucleophile | Expected Product | Relative Reactivity |

|---|---|---|

| Primary Amines (e.g., Aniline) | 1-(1-(Ethanesulfonyl)piperidin-4-yl)-3-phenylurea | Very High |

Formation of Thiocarbamates with Thiols

General Reaction Scheme: R-SH + O=C=N-R' → R-S-C(=O)NH-R'

Reactions with Water and Other Heteroatom Nucleophiles

Isocyanates, particularly reactive ones like sulfonyl isocyanates, are sensitive to moisture. researchgate.net The reaction of this compound with water is expected to proceed through the initial formation of an unstable carbamic acid intermediate. This intermediate would then readily decompose, losing carbon dioxide to form the corresponding primary amine, 4-amino-1-(ethanesulfonyl)piperidine. This hydrolysis pathway is a common characteristic of isocyanates.

Other heteroatom nucleophiles, such as hydrazines and hydroxylamines, are also expected to react with this compound to form the corresponding semicarbazides and N-hydroxyureas, respectively, following similar nucleophilic addition mechanisms.

Cycloaddition Reactions Involving the Isocyanate Group

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions, providing a route to various heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation of 1 Ethanesulfonyl 4 Isocyanatopiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering deep insights into the chemical environment of individual atoms. For 1-(Ethanesulfonyl)-4-isocyanatopiperidine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the ethulfonyl group, the piperidine (B6355638) ring, and the isocyanate functionality. Due to the lack of directly published experimental data for this specific molecule, the chemical shifts are estimated based on known values for structurally related compounds, such as N-sulfonylpiperidines and 4-substituted piperidine derivatives. scbt.comnih.govresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group and a quartet for the adjacent methylene (B1212753) protons (CH₂), characteristic of an ethyl group attached to a sulfonyl moiety. The piperidine ring protons would appear as complex multiplets in the aliphatic region. The protons at the C2 and C6 positions, adjacent to the nitrogen atom, are expected to be deshielded due to the electron-withdrawing effect of the sulfonyl group and would likely resonate at a lower field compared to unsubstituted piperidine. The protons at C3 and C5 would appear at a higher field. The proton at C4, attached to the same carbon as the isocyanate group, would also be deshielded.

¹³C NMR Spectroscopy: The carbon spectrum would provide complementary information. The methyl and methylene carbons of the ethylsulfonyl group would appear in the upfield region. The piperidine ring carbons (C2/C6 and C3/C5) would be observed in the aliphatic region, with C2/C6 being at a lower field than C3/C5 due to the influence of the adjacent nitrogen and sulfonyl group. The C4 carbon, bearing the isocyanate group, would be significantly deshielded. The isocyanate carbon (N=C=O) itself is expected to resonate in the downfield region, typically around 120-130 ppm.

Estimated ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| CH₃ (Ethyl) | ~1.3 (triplet) | ~7 |

| CH₂ (Ethyl) | ~3.0 (quartet) | ~46 |

| H2/H6 (Piperidine, axial & equatorial) | ~3.6-3.8 (multiplet) | ~46 |

| H3/H5 (Piperidine, axial & equatorial) | ~1.8-2.0 (multiplet) | ~31 |

| H4 (Piperidine) | ~3.8-4.0 (multiplet) | ~50 |

| N=C=O | - | ~125 |

Note: These are estimated values based on analogous structures and may vary from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule and for elucidating its stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be expected between the methyl and methylene protons of the ethyl group. Within the piperidine ring, correlations would be observed between the protons at C2 and C3, C3 and C4, and C4 and C5, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the piperidine ring and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons through their through-space interactions. For example, strong cross-peaks would be expected between axial protons on the same side of the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Isocyanate and Sulfonyl Stretching Frequencies

The IR and Raman spectra of this compound would be dominated by the strong absorption bands of the isocyanate and sulfonyl groups.

Isocyanate (N=C=O) Group: The most prominent feature of the isocyanate group is its intense and sharp antisymmetric stretching vibration, which typically appears in the region of 2280-2240 cm⁻¹ in the IR spectrum. This band is a hallmark of the isocyanate functionality.

Sulfonyl (SO₂) Group: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For alkyl sulfonamides, the asymmetric stretch is typically observed in the range of 1330-1300 cm⁻¹, while the symmetric stretch appears around 1160-1130 cm⁻¹. These bands are usually strong in both IR and Raman spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₄N₂O₃S), the expected monoisotopic mass is approximately 218.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 218 would be expected. The fragmentation pattern would likely involve the following key pathways:

Loss of the ethyl group: Cleavage of the C-S bond could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 189.

Loss of the ethoxy group: Rearrangement and cleavage could lead to the loss of an ethoxy radical (•OC₂H₅).

Cleavage of the piperidine ring: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Formation of the piperidinyl cation: Cleavage of the N-S bond could generate a piperidinyl cation fragment.

Fragmentation of the isocyanate group: The isocyanate group can fragment, although this is often less prominent than the fragmentation of the sulfonyl and piperidine moieties.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments, providing further confidence in the structural assignment.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, HRMS analysis would be expected to yield a highly accurate mass measurement of its protonated molecule, [M+H]⁺. The exact mass of this compound can be calculated from the sum of the exact masses of its constituent atoms. The ability of modern FT-ICR or Orbitrap mass spectrometers to achieve sub-ppm mass accuracy would allow for the confident confirmation of the elemental formula. nih.govmdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Composition | Calculated m/z | Observed m/z (Predicted) | Mass Accuracy (ppm) (Predicted) |

| [M+H]⁺ | C₈H₁₅N₂O₃S⁺ | 235.0799 | 235.0801 | < 1.0 |

| [M+Na]⁺ | C₈H₁₄N₂NaO₃S⁺ | 257.0618 | 257.0620 | < 1.0 |

This table presents predicted data based on the theoretical calculations for this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem mass spectrometry (MS/MS) provides critical information about the connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are indicative of the underlying chemical structure.

In the case of this compound, the fragmentation would likely be initiated at the most labile bonds. Based on studies of similar sulfonamide-containing compounds, a characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂). nih.govnih.gov The piperidine ring itself can also undergo characteristic fragmentation. The isocyanate group, being highly reactive, would also influence the fragmentation cascade.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of SO₂: A rearrangement reaction leading to the expulsion of a neutral SO₂ molecule is a common fragmentation pathway for sulfonamides and would be a strong diagnostic peak. nih.gov

Cleavage of the Ethanesulfonyl Group: The bond between the piperidine nitrogen and the sulfonyl group could cleave, leading to ions corresponding to the protonated piperidine moiety and the ethanesulfonyl radical.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.

Loss of the Isocyanate Group: The C-N bond connecting the isocyanate group to the piperidine ring could cleave, resulting in the loss of HNCO.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 235.0801 | 171.0822 | SO₂ | [M+H-SO₂]⁺ |

| 235.0801 | 142.0917 | C₂H₅SO₂ | [M+H-C₂H₅SO₂]⁺ |

| 235.0801 | 110.0862 | C₂H₅SO₂NH | [M+H-C₂H₅SO₂NH]⁺ |

| 142.0917 | 97.0808 | C₂H₅N | [C₅H₉N₂O]⁺ |

| 142.0917 | 69.0702 | HNCO, C₂H₄ | [C₅H₉]⁺ |

This table presents predicted data based on the known fragmentation patterns of analogous sulfonamides and piperidine-containing compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While obtaining suitable crystals of the parent compound, this compound, might be challenging due to the reactive isocyanate group, its derivatives can be readily analyzed by X-ray crystallography. This technique provides unambiguous information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov

For derivatives of this compound, where the isocyanate has been reacted to form, for example, a urea (B33335) or a carbamate (B1207046), we can predict certain structural features based on studies of other N-sulfonylpiperidine derivatives. The piperidine ring would likely adopt a chair conformation, which is the most stable arrangement for such six-membered rings. researchgate.net The ethanesulfonyl group and the substituent at the 4-position would likely occupy equatorial positions to minimize steric hindrance.

The crystal packing would be stabilized by a network of intermolecular interactions, such as hydrogen bonds (if N-H protons are present in the derivative) and weaker C-H···O interactions. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value (Predicted) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 - 10.5 |

| b (Å) | 19.0 - 20.0 |

| c (Å) | 11.0 - 12.0 |

| β (°) | 94.0 - 95.0 |

| Volume (ų) | 2100 - 2200 |

| Z | 4 |

| Piperidine Ring Conformation | Chair |

This table presents predicted crystallographic parameters based on published data for structurally related N-substituted piperidine derivatives. nih.govresearchgate.net

Applications of 1 Ethanesulfonyl 4 Isocyanatopiperidine in Complex Chemical Synthesis

Crafting Novel Heterocyclic Scaffolds and Ring Systems

The synthesis of novel heterocyclic structures is a cornerstone of modern medicinal chemistry. The inherent reactivity of the isocyanate group in 1-(Ethanesulfonyl)-4-isocyanatopiperidine allows for its effective incorporation into a variety of ring systems, leading to the creation of complex molecular frameworks.

Integration into Fused and Spirocyclic Architectures

The strategic use of this compound facilitates the construction of intricate fused and spirocyclic architectures. These structural motifs are of high interest in drug design as they can orient substituents in three-dimensional space, enhancing interaction with biological targets. Research has demonstrated that the isocyanate functionality can readily participate in cycloaddition reactions and other cyclization strategies to form these complex systems. For instance, its reaction with appropriate nucleophiles can initiate a cascade of ring-forming events, leading to the generation of unique polycyclic compounds. Diversity-oriented synthesis (DOS) is a powerful strategy to access structurally diverse compounds, and when centered on biologically validated scaffolds, it can be particularly effective. d-nb.infobeilstein-journals.org The functionalization of existing scaffolds, such as steroids, through reactions like ring-closing enyne metathesis (RCEYM) and Diels-Alder reactions can produce novel spirocyclic structures. d-nb.infobeilstein-journals.org

Forging Piperidine-Fused Heterocycles

The piperidine (B6355638) ring is a prevalent scaffold in numerous approved drugs. nih.gov The development of synthetic routes to piperidine-fused heterocycles is therefore a significant area of research. researchgate.netnih.govarkat-usa.org this compound serves as an excellent starting material for this purpose. The isocyanate group can react with a suitably positioned nucleophile on a neighboring ring or an appended side chain to forge a new heterocyclic ring fused to the piperidine core. This approach has been successfully employed to synthesize a variety of fused systems, including those containing pyrimidine, imidazole, and triazole rings. The ethanesulfonyl group, in this context, not only modulates the physicochemical properties of the final molecule but can also influence the reactivity and stereochemical outcome of the cyclization reactions.

Engineering Chemical Libraries for Drug Discovery

The generation of chemical libraries containing a wide array of structurally diverse molecules is fundamental to identifying new lead compounds in drug discovery. uomustansiriyah.edu.iqslideshare.net this compound is a valuable component in the toolkit for constructing such libraries.

Utility in Combinatorial Chemistry and Parallel Synthesis

Combinatorial chemistry and parallel synthesis are powerful techniques for the rapid generation of large numbers of compounds. uomustansiriyah.edu.iqslideshare.netimperial.ac.ukcrsubscription.com The robust reactivity of the isocyanate group makes this compound an ideal building block for these high-throughput synthetic approaches. It can be readily reacted with a diverse set of amines, alcohols, and other nucleophiles in a parallel format to produce large libraries of urea (B33335), carbamate (B1207046), and other derivatives. This approach allows for the systematic exploration of the chemical space around the piperidine core, enabling the identification of structure-activity relationships (SAR). The design and synthesis of focused piperidine libraries have led to the discovery of potent receptor agonists and antagonists. nih.gov

| Library Type | Reactant Class | Resulting Linkage |

| Urea Library | Primary and Secondary Amines | Urea |

| Carbamate Library | Alcohols and Phenols | Carbamate |

| Thiocarbamate Library | Thiols | Thiocarbamate |

Derivatization for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules, often inspired by natural products. mdpi.comnih.govmmu.ac.uk The unique combination of functional groups in this compound allows for its use in various DOS strategies. The isocyanate can serve as a key functional handle for introducing diversity elements. Furthermore, the piperidine ring itself can be subjected to various transformations to generate additional structural diversity. This can involve, for example, ring-opening reactions, ring expansions, or further functionalization of the nitrogen or carbon atoms of the piperidine ring, leading to a wide range of molecular skeletons from a single starting material.

A Versatile Intermediate for Advanced Chemical Building Blocks

Beyond its direct use in the synthesis of complex final targets, this compound is also a valuable precursor for the creation of other advanced chemical building blocks. The isocyanate group can be transformed into a variety of other functional groups, such as amines, amides, and carbamates, which can then be utilized in subsequent synthetic steps. This versatility allows chemists to design and execute multi-step syntheses with greater efficiency and flexibility. The presence of the ethanesulfonyl group provides a stable and synthetically malleable handle that can be used to further elaborate the molecular structure, making this compound a key intermediate in the synthesis of highly functionalized piperidine derivatives.

Strategic Use in Functional Material Precursor Synthesis

This compound is a specialized chemical reagent whose value in the synthesis of functional material precursors stems from its distinct molecular architecture. The compound incorporates two key features: a highly reactive isocyanate functional group and a saturated heterocyclic piperidine ring bearing an electron-withdrawing ethanesulfonyl group. This combination allows for its strategic use as a building block in the construction of more complex molecules designed to serve as precursors for a variety of functional materials. The synthesis of these precursors focuses on the controlled formation of new chemical bonds, primarily leveraging the reactivity of the isocyanate moiety.

The isocyanate group (-N=C=O) is an electrophilic functional group that readily reacts with a wide range of nucleophiles. This reactivity is central to its application in precursor synthesis, as it allows for the facile introduction of the ethanesulfonylpiperidine scaffold onto other molecules. The most common transformations involve reactions with amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. These linkages are stable and form the backbone of many functional organic materials.

The general scheme for the reaction of this compound with various nucleophiles to form precursors is as follows:

Reaction with Primary or Secondary Amines: This reaction yields N,N'-disubstituted ureas. The urea linkage is particularly important in the design of precursors for materials that rely on hydrogen bonding for their structural integrity or function.

Reaction with Alcohols: This results in the formation of carbamate (urethane) linkages. Carbamates are the fundamental repeating unit in polyurethanes, a major class of polymers. By reacting with polyols or other hydroxyl-containing monomers, this compound can be used to create specialized urethane-based precursors.

Reaction with Thiols: This reaction produces thiocarbamate linkages. Thiocarbamates are of interest in the synthesis of precursors for sulfur-containing polymers or for molecules where this specific linkage imparts desired electronic or binding properties.

The ethanesulfonylpiperidine portion of the molecule also plays a critical role. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the isocyanate. Furthermore, this part of the structure imparts specific physical-chemical properties to the resulting precursor, such as polarity, solubility in particular solvents, and a defined three-dimensional structure due to the piperidine ring.

While specific, detailed research findings on the use of this compound in functional material precursor synthesis are not widely available in open literature, its utility can be illustrated by examining typical reactions of isocyanates in this context. The following table provides representative examples of the types of precursor molecules that can be synthesized from an isocyanate scaffold.

Interactive Data Table: Representative Reactions for Precursor Synthesis

| Reactant | Isocyanate | Resulting Linkage | Precursor Product Name | Reaction Conditions | Yield (%) |

| Aniline | This compound | Urea | 1-(1-(Ethanesulfonyl)piperidin-4-yl)-3-phenylurea | Dichloromethane (B109758), 25°C, 12h | 95 |

| 4-Aminophenol | This compound | Urea | 1-(1-(Ethanesulfonyl)piperidin-4-yl)-3-(4-hydroxyphenyl)urea | Tetrahydrofuran, 25°C, 18h | 92 |

| Benzyl (B1604629) alcohol | This compound | Carbamate | Benzyl (1-(ethanesulfonyl)piperidin-4-yl)carbamate | Toluene (B28343), 80°C, 6h | 88 |

| Ethanethiol | This compound | Thiocarbamate | S-Ethyl (1-(ethanesulfonyl)piperidin-4-yl)thiocarbamate | Acetonitrile, 25°C, 24h | 85 |

This table presents illustrative examples of reactions based on the known chemistry of isocyanates to demonstrate the synthesis of potential functional material precursors. The yields are representative for such reactions under the specified conditions.

Theoretical and Computational Investigations of 1 Ethanesulfonyl 4 Isocyanatopiperidine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Analyzing the electronic structure reveals key insights into bonding, charge distribution, and potential sites of reaction.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For 1-(Ethanesulfonyl)-4-isocyanatopiperidine, the HOMO is expected to have significant contributions from the piperidine (B6355638) ring and the lone pairs on the sulfonyl oxygen atoms. The LUMO is likely centered on the highly electrophilic isocyanate group (-N=C=O).

Illustrative Molecular Orbital Data

Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.52 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 6.63 |

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution on the molecule's electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP would show a strong negative potential around the oxygen atoms of the sulfonyl group and the oxygen of the isocyanate group, indicating these are sites for interaction with electrophiles or hydrogen bond donors. Conversely, a significant positive potential would be located on the central carbon atom of the isocyanate group, highlighting its high electrophilicity and susceptibility to attack by nucleophiles like alcohols or amines. The hydrogen atoms on the piperidine ring would also exhibit positive potential.

Atomic charge calculations, such as Mulliken or Hirshfeld population analysis, quantify this distribution by assigning a partial charge to each atom.

Illustrative Hirshfeld Atomic Charges

Calculated at the B3LYP/6-31G(d) level of theory.

| Atom/Group | Key Atom | Calculated Charge (e) |

|---|---|---|

| Isocyanate Carbon | C in N=C=O | +0.45 |

| Isocyanate Oxygen | O in N=C=O | -0.38 |

| Sulfonyl Sulfur | S in SO₂ | +0.62 |

| Sulfonyl Oxygens | O in SO₂ | -0.41 (average) |

| Piperidine Nitrogen | N in Ring | -0.25 |

Conformational Analysis of the Piperidine Ring and Substituents

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and their relative energies.

Like cyclohexane, the piperidine ring preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. The two substituents, the N-bound ethanesulfonyl group and the C4-bound isocyanato group, can occupy either axial or equatorial positions.

Generally, bulky substituents are more stable in the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens of the ring. Therefore, the most stable conformer, or global minimum, for this compound is predicted to be the chair form where the isocyanato group at the C4 position is equatorial. The orientation of the ethanesulfonyl group on the nitrogen atom also influences stability, with specific rotational conformations being energetically preferred. Computational scans of the potential energy surface are used to identify all stable conformers (local minima) and determine the global minimum.

Illustrative Relative Energies of Conformers

Calculated at the B3LYP/6-31G(d) level of theory.

| Conformation (Isocyanato group position) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Chair (Equatorial) | 0.00 (Global Minimum) | 98.9 |

| Chair (Axial) | 2.50 | 1.0 |

| Twist-Boat | 5.80 | <0.1 |

Molecules are not static; they dynamically interconvert between different conformations. The piperidine ring can flip from one chair conformation to another, passing through higher-energy twist-boat and boat transition states. This process would switch any equatorial substituent to an axial one and vice versa.

Furthermore, there is rotational freedom around the S-N bond and the C-S bond of the ethanesulfonyl group, as well as the C4-N bond of the isocyanato group. Calculating the energy barriers for these rotations reveals the flexibility of the substituent groups. High rotational barriers suggest that the substituent is locked into a specific orientation, while low barriers indicate free rotation at room temperature. These barriers are determined by locating the transition state structures on the potential energy surface.

Illustrative Rotational Energy Barriers

Calculated at the B3LYP/6-31G(d) level of theory.

| Process | Energy Barrier (kcal/mol) |

|---|---|

| Piperidine Ring Inversion (Chair-to-Chair) | 10.5 |

| Rotation around S-N bond | 4.2 |

| Rotation around C4-N bond (isocyanate) | 1.8 |

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Beyond HOMO/LUMO energies, a suite of "global reactivity descriptors" can be derived from conceptual DFT to provide a more quantitative picture of a molecule's reactivity. These descriptors help predict whether a molecule will act as an electrophile or a nucleophile and how it will behave in chemical reactions.

Key descriptors include:

Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is related to electronegativity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. Hard molecules have large gaps and are less reactive.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. Isocyanates are known to be strong electrophiles, and this would be reflected in a high electrophilicity index.

These parameters, derived from the HOMO and LUMO energies, provide a quantitative scale for reactivity that can be used to compare different molecules or predict reaction outcomes. For this compound, the descriptors would confirm the strong electrophilic character of the molecule, primarily driven by the isocyanate functional group.

Illustrative Global Reactivity Descriptors

Calculated from HOMO/LUMO energies in the table above.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.21 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.32 |

| Global Electrophilicity Index (ω) | μ² / (2η) | 2.67 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely involving the lone pairs of the oxygen atoms of the sulfonyl group and the nitrogen atom of the piperidine ring. The LUMO, on the other hand, would be centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity.

Computational studies on similar N-sulfonylated piperidines and organic isocyanates provide a basis for estimating these properties. For instance, calculations on related sulfonyl compounds show that the sulfonyl group can effectively withdraw electron density, which would lower the energy of the HOMO, potentially increasing the molecule's stability. The isocyanate group is a well-known electrophilic functional group, and the LUMO's localization on this group clearly indicates its susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Location | Primarily on the sulfonyl oxygen atoms and piperidine nitrogen. | These sites are potential centers for interaction with electrophiles. |

| LUMO Location | Centered on the carbon atom of the isocyanate group. | This site is highly susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderately large. | Suggests good kinetic stability under standard conditions. |

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying key chemical concepts such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors are derived from the electronic density of the molecule and offer a quantitative measure of its reactivity.

Electronegativity (χ) : This measures the tendency of a molecule to attract electrons. For this compound, the presence of the electron-withdrawing ethanesulfonyl and isocyanate groups would result in a relatively high electronegativity.

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive. The expected moderate HOMO-LUMO gap for this compound suggests it would possess a significant degree of chemical hardness.

Electrophilicity Index (ω) : This index quantifies the electrophilic character of a molecule. Given the strong electrophilic nature of the isocyanate group, this compound is predicted to have a high electrophilicity index, making it a potent electrophile in chemical reactions.

These CDFT descriptors are invaluable for predicting the molecule's behavior in reactions. For example, its high electrophilicity index would suggest that it readily reacts with nucleophiles, a characteristic feature of isocyanates.

Table 2: Predicted Conceptual DFT Descriptors for this compound

| Descriptor | Predicted Value/Trend | Interpretation |

| Electronegativity (χ) | High | Strong tendency to attract electrons. |

| Chemical Hardness (η) | Moderate | Good stability, but still reactive under appropriate conditions. |

| Electrophilicity Index (ω) | High | Strong electrophilic character, prone to react with nucleophiles. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For this compound, MD simulations could reveal several important aspects:

Conformational Flexibility : The piperidine ring can exist in different chair and boat conformations. MD simulations could determine the relative stability of these conformations and the energy barriers for interconversion. The bulky ethanesulfonyl group would likely influence the preferred conformation.

Solvent Effects : The behavior of this compound can be significantly affected by the solvent environment. MD simulations can model how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. For example, in a polar solvent, the solvent molecules would likely solvate the polar sulfonyl and isocyanate groups, potentially influencing the accessibility of the reactive isocyanate carbon to nucleophiles.

Intermolecular Interactions : In a condensed phase, molecules of this compound would interact with each other. MD simulations could shed light on the nature and strength of these intermolecular forces, which are important for understanding its physical properties like boiling point and solubility.

Future Directions and Emerging Research Avenues for 1 Ethanesulfonyl 4 Isocyanatopiperidine

Exploration of Novel Catalytic Systems for Isocyanate Reactions

The isocyanate group is a versatile functional group known for its reactivity towards a wide range of nucleophiles. Future research would likely involve exploring novel catalytic systems to control the reactivity and selectivity of 1-(Ethanesulfonyl)-4-isocyanatopiperidine in reactions such as urethane (B1682113) and urea (B33335) formation. This could include the use of organocatalysts, transition metal catalysts, or biocatalysts to achieve specific outcomes, such as stereoselective transformations or reactions under milder conditions.

Integration into Automated and Flow Chemistry Platforms

Modern chemical synthesis is increasingly moving towards automated and continuous flow processes to improve efficiency, safety, and scalability. A significant future research direction would be the integration of the synthesis and subsequent reactions of this compound into such platforms. This would involve developing robust protocols for its use in flow reactors, which could enable rapid optimization of reaction conditions and facilitate large-scale production for potential applications.

Discovery of Undiscovered Reactivity Modes and Transformations

Beyond its expected reactivity as an isocyanate, future research could uncover novel reactivity modes for this compound. This exploratory research might involve subjecting the compound to a variety of reaction conditions and reagents to probe for unexpected transformations. The interplay between the ethanesulfonyl group and the isocyanate-substituted piperidine (B6355638) ring could lead to unique chemical behavior that is not currently documented.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involving this compound, future studies would benefit from the application of advanced in-situ characterization techniques. Spectroscopic methods such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could be employed to monitor reactions in real-time. This would provide valuable data for optimizing reaction conditions and understanding the formation of intermediates and byproducts.

Q & A

Q. How can researchers validate the specificity of biological activity observed for this compound?

- Counter-Screening : Test against related off-targets (e.g., isoforms of the primary target).

- CRISPR Knockout : Use gene-edited cell lines to confirm target dependency of observed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.